7-Ethyl-10-hydroxycamptothecin

Catalog No.
S548641
CAS No.
86639-52-3
M.F
C22H20N2O5
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ethyl-10-hydroxycamptothecin

CAS Number

86639-52-3

Product Name

7-Ethyl-10-hydroxycamptothecin

IUPAC Name

(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1

InChI Key

FJHBVJOVLFPMQE-QFIPXVFZSA-N

SMILES

O=C1[C@](O)(CC)C2=C(CO1)C(N3CC4=C(CC)C5=CC(O)=CC=C5N=C4C3=C2)=O

Solubility

Soluble in DMSO, not in water

Synonyms

7 Ethyl 10 hydroxycamptothecin, 7-ethyl-10-hydroxycamptothecin, Camptosar, Camptothecin 11, camptothecin-11, CPT 11, CPT-11, CPT11, irinotecan, irinotecan hydrochloride, Irrinotecan, NK012 compound, SN 38, SN 38 11, SN-38, SN-38-11, SN3811

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O

Description

The exact mass of the compound 7-Ethyl-10-hydroxycamptothecin is 392.13722 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673596. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Camptothecin. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

7-Ethyl-10-hydroxycamptothecin, also known as SN-38, is a potent inhibitor of the enzyme topoisomerase I [Pubmed: 12485959]. Topoisomerase I plays a crucial role in DNA replication by relaxing the supercoiling of DNA strands during the process. SN-38 binds to the DNA-topoisomerase I complex, preventing the enzyme from religating the DNA strand after it creates a temporary break. This unresolved break in the DNA strand disrupts DNA replication and leads to cell death through apoptosis (programmed cell death) [National Cancer Institute, ].

Anti-Cancer Properties

Due to its ability to induce cell death, SN-38 has been extensively studied for its anti-cancer properties. Research has shown that SN-38 is cytotoxic to various cancer cell lines, including those from colorectal cancer, pancreatic cancer, and breast cancer [Sigma-Aldrich, 7-Ethyl-10-hydroxycamptothecin].

While SN-38 itself is not a clinically used drug, it is the active metabolite of the chemotherapeutic agent irinotecan (CPT-11) [DrugBank Online, SN-38]. Irinotecan is converted to SN-38 in the body, and it is SN-38 that is responsible for the anti-tumor effects of the drug [National Cancer Institute, ].

7-Ethyl-10-hydroxycamptothecin, also known as SN-38, is a potent derivative of camptothecin and serves as the active metabolite of the chemotherapeutic agent irinotecan. This compound has garnered attention due to its significant antitumor activity, being approximately 100 to 1000 times more effective than irinotecan itself in inhibiting cancer cell proliferation. Chemically, it is characterized by the molecular formula C22H20N2O5C_{22}H_{20}N_{2}O_{5} and a complex structure that includes a fused ring system essential for its biological function .

Involving ethylation and oxidation .
  • Glucuronide Prodrug Strategy: This approach involves synthesizing a glucuronide-based prodrug of SN-38 to enhance solubility and bioavailability while maintaining anticancer activity .
  • Improved Three-Step Preparation: A streamlined synthesis method includes ethylation, oxidation, and photo
  • 7-Ethyl-10-hydroxycamptothecin exhibits potent cytotoxicity against various cancer types, including colorectal cancer, small cell lung cancer, and triple-negative breast cancer. Its mechanism as an apoptosis inducer makes it a candidate for combination therapies aimed at enhancing efficacy while minimizing resistance . The compound's high potency is attributed to its ability to induce DNA damage selectively in rapidly dividing cells.

    7-Ethyl-10-hydroxycamptothecin has been primarily explored for its applications in oncology. It is particularly relevant in:

    • Chemotherapy: As a treatment option for advanced colorectal cancer and other solid tumors.
    • Combination Therapies: Its potential use in conjunction with other agents like vorinostat has been investigated to improve therapeutic outcomes .
    • Drug Formulations: Development of liposomal formulations aims to enhance drug delivery and reduce systemic toxicity associated with traditional chemotherapy regimens .

    Studies have shown that 7-ethyl-10-hydroxycamptothecin interacts with various drugs, influencing their pharmacokinetics:

    • Increased Serum Concentrations: Co-administration with drugs such as abemaciclib can elevate serum levels of both compounds, necessitating careful monitoring during combination therapy .
    • Metabolic Interactions: The metabolism of other drugs can be affected when combined with SN-38, highlighting the importance of understanding drug-drug interactions in clinical settings .

    Several compounds share structural or functional similarities with 7-ethyl-10-hydroxycamptothecin:

    Compound NameMechanism of ActionPotency Comparison
    IrinotecanTopoisomerase I inhibitorProdrug; less potent
    CamptothecinTopoisomerase I inhibitorLess potent than SN-38
    TopotecanTopoisomerase I inhibitorSimilar mechanism; less potent
    9-Amino-camptothecinTopoisomerase I inhibitorSimilar action; less effective

    Uniqueness: The distinctiveness of 7-ethyl-10-hydroxycamptothecin lies in its significantly higher potency compared to irinotecan and camptothecin, making it a focal point in ongoing cancer research. Its ability to induce apoptosis effectively while overcoming some limitations associated with other camptothecin derivatives positions it as a promising candidate for future therapeutic applications .

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    1.4

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    2

    Exact Mass

    392.13722174 g/mol

    Monoisotopic Mass

    392.13722174 g/mol

    Heavy Atom Count

    29

    Appearance

    Light yellow solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    0H43101T0J

    GHS Hazard Statements

    Aggregated GHS information provided by 56 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;
    Of the 4 notification(s) provided by 55 of 56 companies with hazard statement code(s):;
    H301 (78.18%): Toxic if swallowed [Danger Acute toxicity, oral];
    H341 (21.82%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Drug Indication

    Investigated for use/treatment in colorectal cancer.

    Pharmacology

    SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of Irinotecan (CPT-11). Irinotecan is a topoisomerase I inhibitor commercially available as Camptosar®. SN-38 has been found to be 200–2000 times more cytotoxic than CPT-11, but has not been used as an anticancer drug due to its poor solubility in pharmaceutically acceptable solvents and low affinity to lipid membranes. SN-38 also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH. LE-SN-38 is a novel lipsome based formulation containing liposomes of uniform size distribution (<200 nm). Drug entrapment efficiency of the formulation is>95%.

    MeSH Pharmacological Classification

    Topoisomerase I Inhibitors

    Mechanism of Action

    The entrapment of SN-38 in lipsomes results in a more stable and more soluble form of the drug. This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites. SN-38 is a highly effective cytotoxic topoisomerase I inhibitor.

    Pictograms

    Health Hazard Acute Toxic

    Acute Toxic;Health Hazard

    Other CAS

    86639-52-3

    Wikipedia

    SN-38

    Use Classification

    Human drugs -> Rare disease (orphan)

    Dates

    Modify: 2023-08-15
    1: Buck A, Halbritter S, Späth C, Feuchtinger A, Aichler M, Zitzelsberger H, Janssen KP, Walch A. Distribution and quantification of irinotecan and its active metabolite SN-38 in colon cancer murine model systems using MALDI MSI. Anal Bioanal Chem. 2014 Oct 14. [Epub ahead of print] PubMed PMID: 25311193.
    2: Yang FY, Zhang WP, Wang XY, Yang WC, Dang HW. [Pharmacokinetics of SN-38 in rats and tissue distribution of 7-ethyl-10-hydroxycamptothecin in mice after intravenous injection of irinotecan hydrochloride nanoparticles]. Yao Xue Xue Bao. 2014 Jul;49(7):1029-33. Chinese. PubMed PMID: 25233635.
    3: Minami K, Kamijo Y, Nishizawa Y, Tabata S, Horikuchi F, Yamamoto M, Kawahara K, Shinsato Y, Tachiwada T, Chen ZS, Tsujikawa K, Nakagawa M, Seki N, Akiyama S, Arima K, Takeda Y, Furukawa T. Expression of ABCB6 is related to resistance to 5-FU, SN-38 and vincristine. Anticancer Res. 2014 Sep;34(9):4767-73. PubMed PMID: 25202056.
    4: Ghazaly E, Perry J, Kitromilidou C, Powles T, Joel S. Development and validation of an ultra-high performance LC-MS/MS assay for intracellular SN-38 in human solid tumour cell lines: comparison with a validated HPLC-fluorescence method. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Oct 15;969:213-8. doi: 10.1016/j.jchromb.2014.08.024. Epub 2014 Aug 27. PubMed PMID: 25195021.
    5: Hu T, Chung YM, Guan M, Ma M, Ma J, Berek JS, Hu MC. Reprogramming ovarian and breast cancer cells into non-cancerous cells by low-dose metformin or SN-38 through FOXO3 activation. Sci Rep. 2014 Jul 24;4:5810. doi: 10.1038/srep05810. PubMed PMID: 25056111; PubMed Central PMCID: PMC4108946.
    6: Nittayacharn P, Manaspon C, Hongeng S, Nasongkla N. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system. Exp Biol Med (Maywood). 2014 Jul 2. pii: 1535370214539227. [Epub ahead of print] PubMed PMID: 24990485.
    7: Park DJ, Won JH, Cho AR, Yun HJ, Heo JH, Hwhang TH, Lee DH, Kim WM. Determination of irinotecan and its metabolite SN-38 in rabbit plasma and tumors using a validated method of tandem mass spectrometry coupled with liquid chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jul 1;962:147-52. doi: 10.1016/j.jchromb.2014.05.042. Epub 2014 May 27. PubMed PMID: 24927278.
    8: Wang H, Bian T, Jin T, Chen Y, Lin A, Chen C. Association analysis of UGT1A genotype and haplotype with SN-38 glucuronidation in human livers. Pharmacogenomics. 2014 Apr;15(6):785-98. doi: 10.2217/pgs.14.29. PubMed PMID: 24897286.
    9: Yu J, Han JC, Gao YJ. Biotransformation of Glucoaurantio-Obtusin Towards Aurantio-Obtusin Increases the Toxicity of Irinotecan Through Increased Inhibition Towards SN-38 Glucuronidation. Phytother Res. 2014 Oct;28(10):1577-80. doi: 10.1002/ptr.5162. Epub 2014 May 19. PubMed PMID: 24842785.
    10: Chu C, Abbara C, Tandia M, Polrot M, Gonin P, Farinotti R, Bonhomme-Faivre L. Cetuximab increases concentrations of irinotecan and of its active metabolite SN-38 in plasma and tumour of human colorectal carcinoma-bearing mice. Fundam Clin Pharmacol. 2014 Mar 3. doi: 10.1111/fcp.12071. [Epub ahead of print] PubMed PMID: 24588516.
    11: Tahara M, Inoue T, Sato F, Miyakura Y, Horie H, Yasuda Y, Fujii H, Kotake K, Sugano K. The use of Olaparib (AZD2281) potentiates SN-38 cytotoxicity in colon cancer cells by indirect inhibition of Rad51-mediated repair of DNA double-strand breaks. Mol Cancer Ther. 2014 May;13(5):1170-80. doi: 10.1158/1535-7163.MCT-13-0683. Epub 2014 Feb 27. PubMed PMID: 24577941.
    12: Santi DV, Schneider EL, Ashley GW. Macromolecular prodrug that provides the irinotecan (CPT-11) active-metabolite SN-38 with ultralong half-life, low C(max), and low glucuronide formation. J Med Chem. 2014 Mar 27;57(6):2303-14. doi: 10.1021/jm401644v. Epub 2014 Mar 6. PubMed PMID: 24494988.
    13: Yanagihara K, Takigahira M, Kubo T, Ochiya T, Hamaguchi T, Matsumura Y. Marked antitumor effect of NK012, a SN-38-incorporating micelle formulation, in a newly developed mouse model of liver metastasis resulting from gastric cancer. Ther Deliv. 2014 Feb;5(2):129-38. doi: 10.4155/tde.13.143. PubMed PMID: 24483192.
    14: Vangara KK, Ali HI, Lu D, Liu JL, Kolluru S, Palakurthi S. SN-38-cyclodextrin complexation and its influence on the solubility, stability, and in vitro anticancer activity against ovarian cancer. AAPS PharmSciTech. 2014 Apr;15(2):472-82. doi: 10.1208/s12249-013-0068-5. Epub 2014 Jan 30. PubMed PMID: 24477982; PubMed Central PMCID: PMC3969487.
    15: Jeong W, Park SR, Rapisarda A, Fer N, Kinders RJ, Chen A, Melillo G, Turkbey B, Steinberg SM, Choyke P, Doroshow JH, Kummar S. Weekly EZN-2208 (PEGylated SN-38) in combination with bevacizumab in patients with refractory solid tumors. Invest New Drugs. 2014 Apr;32(2):340-6. doi: 10.1007/s10637-013-0048-3. Epub 2013 Nov 16. PubMed PMID: 24242862.
    16: Iusuf D, Ludwig M, Elbatsh A, van Esch A, van de Steeg E, Wagenaar E, van der Valk M, Lin F, van Tellingen O, Schinkel AH. OATP1A/1B transporters affect irinotecan and SN-38 pharmacokinetics and carboxylesterase expression in knockout and humanized transgenic mice. Mol Cancer Ther. 2014 Feb;13(2):492-503. doi: 10.1158/1535-7163.MCT-13-0541. Epub 2013 Nov 5. PubMed PMID: 24194565.
    17: Garrett CR, Bekaii-Saab TS, Ryan T, Fisher GA, Clive S, Kavan P, Shacham-Shmueli E, Buchbinder A, Goldberg RM. Randomized phase 2 study of pegylated SN-38 (EZN-2208) or irinotecan plus cetuximab in patients with advanced colorectal cancer. Cancer. 2013 Dec 15;119(24):4223-30. doi: 10.1002/cncr.28358. Epub 2013 Sep 16. PubMed PMID: 24105075.
    18: Satoh T, Yasui H, Muro K, Komatsu Y, Sameshima S, Yamaguchi K, Sugihara K. Pharmacokinetic assessment of irinotecan, SN-38, and SN-38-glucuronide: a substudy of the FIRIS study. Anticancer Res. 2013 Sep;33(9):3845-53. PubMed PMID: 24023318.
    19: Lee PC, Chiou YC, Wong JM, Peng CL, Shieh MJ. Targeting colorectal cancer cells with single-walled carbon nanotubes conjugated to anticancer agent SN-38 and EGFR antibody. Biomaterials. 2013 Nov;34(34):8756-65. doi: 10.1016/j.biomaterials.2013.07.067. Epub 2013 Aug 12. PubMed PMID: 23937913.
    20: Fujita K, Sugiura T, Okumura H, Umeda S, Nakamichi N, Watanabe Y, Suzuki H, Sunakawa Y, Shimada K, Kawara K, Sasaki Y, Kato Y. Direct inhibition and down-regulation by uremic plasma components of hepatic uptake transporter for SN-38, an active metabolite of irinotecan, in humans. Pharm Res. 2014 Jan;31(1):204-15. doi: 10.1007/s11095-013-1153-x. Epub 2013 Aug 7. PubMed PMID: 23921491.

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